(1S)-1-(3-chlorophenyl)-2-fluoroethan-1-ol
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Overview
Description
(1S)-1-(3-chlorophenyl)-2-fluoroethan-1-ol is an organic compound that belongs to the class of secondary alcohols It features a 3-chlorophenyl group and a fluorine atom attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-chlorophenyl)-2-fluoroethan-1-ol typically involves the reaction of 3-chlorobenzaldehyde with a fluorinating agent, followed by reduction to yield the desired alcohol. Common reagents used in this process include fluorinating agents like diethylaminosulfur trifluoride (DAST) and reducing agents such as sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3-chlorophenyl)-2-fluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom, yielding a different alcohol.
Substitution: The fluorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions include the corresponding ketones, aldehydes, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1S)-1-(3-chlorophenyl)-2-fluoroethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (1S)-1-(3-chlorophenyl)-2-fluoroethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)ethanol: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
2-fluoro-1-phenylethanol: Similar structure but without the chlorine atom, leading to variations in its chemical behavior.
3-chloro-1-phenylpropan-1-ol: Contains an additional carbon in the backbone, affecting its physical and chemical properties.
Uniqueness
(1S)-1-(3-chlorophenyl)-2-fluoroethan-1-ol is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric effects
Properties
Molecular Formula |
C8H8ClFO |
---|---|
Molecular Weight |
174.60 g/mol |
IUPAC Name |
(1S)-1-(3-chlorophenyl)-2-fluoroethanol |
InChI |
InChI=1S/C8H8ClFO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5H2/t8-/m1/s1 |
InChI Key |
DGIJUQCBPARCHN-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@@H](CF)O |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CF)O |
Origin of Product |
United States |
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